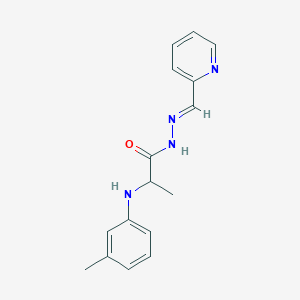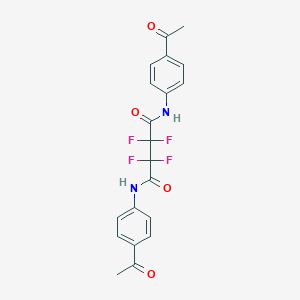![molecular formula C26H32N4O2 B449715 N~1~-{5-[(CYCLOHEXYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOHEXANECARBOXAMIDE](/img/structure/B449715.png)
N~1~-{5-[(CYCLOHEXYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOHEXANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{5-[(CYCLOHEXYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{5-[(CYCLOHEXYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOHEXANECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include cyclohexyl isocyanate and phenylhydrazine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~1~-{5-[(CYCLOHEXYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and cyclohexyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce phenyl oxides, while reduction can yield cyclohexylamines .
Scientific Research Applications
N~1~-{5-[(CYCLOHEXYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N1-{5-[(CYCLOHEXYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(CYCLOHEXYLCARBONYL)AMINO]PHENYL}CYCLOHEXANECARBOXAMIDE
- N-{5-[(CYCLOHEXYLCARBONYL)AMINO]-1-NAPHTHYL}CYCLOHEXANECARBOXAMIDE
Uniqueness
N~1~-{5-[(CYCLOHEXYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOHEXANECARBOXAMIDE is unique due to its specific diazenyl phenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C26H32N4O2 |
|---|---|
Molecular Weight |
432.6g/mol |
IUPAC Name |
N-[3-(cyclohexanecarbonylamino)-4-phenyldiazenylphenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C26H32N4O2/c31-25(19-10-4-1-5-11-19)27-22-16-17-23(30-29-21-14-8-3-9-15-21)24(18-22)28-26(32)20-12-6-2-7-13-20/h3,8-9,14-20H,1-2,4-7,10-13H2,(H,27,31)(H,28,32) |
InChI Key |
OOJRSPMIYZBCIO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4CCCCC4 |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(5-chloro-2-thienyl)methylene]-3,4-dimethylbenzohydrazide](/img/structure/B449632.png)
![N'-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE](/img/structure/B449633.png)
![N'-{3-nitrobenzylidene}-4-[(1-naphthyloxy)methyl]benzohydrazide](/img/structure/B449634.png)

![2,2,3,3-Tetrafluoropropyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B449638.png)
![N'-{2-[(3-bromobenzyl)oxy]-5-methoxybenzylidene}-3-(1H-indol-3-yl)propanohydrazide](/img/structure/B449642.png)
![N~1~-(2,5-DICHLOROPHENYL)-4-{2-[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE](/img/structure/B449645.png)
![5-[(2-chlorophenoxy)methyl]-N'-(4-methoxybenzylidene)-2-furohydrazide](/img/structure/B449646.png)
![N'~1~-{(E)-1-[3-(2-NAPHTHYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}NONANOHYDRAZIDE](/img/structure/B449647.png)


![4-[(4-chlorophenoxy)methyl]-N'-{[1-(1-naphthyl)-3-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B449653.png)
![N'~1~-{(E)-1-[1-(2,4-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYLBENZOHYDRAZIDE](/img/structure/B449655.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-4-[(4-tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B449657.png)
